LogP Lipophilicity Comparison: 3-Hydroxy-2,4,4-trimethylpentanoic acid versus 3-Hydroxy-2,2,4-trimethylpentanoic acid
The 2,4,4-trimethyl substitution pattern yields a distinct predicted lipophilicity profile relative to the 2,2,4-trimethyl regioisomer. 3-Hydroxy-2,4,4-trimethylpentanoic acid exhibits a computed LogP of 1.42 (ALOGPS) , whereas 3-hydroxy-2,2,4-trimethylpentanoic acid methyl ester (as the nearest measurable ester analog) shows XLogP3-AA of 1.7 [1]. The ~0.3 log unit difference in predicted partition coefficient translates to approximately a 2-fold difference in octanol-water partitioning at equilibrium. This lipophilicity differential directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and predicted membrane permeability in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.42 (ALOGPS predicted) |
| Comparator Or Baseline | 3-Hydroxy-2,2,4-trimethylpentanoic acid methyl ester: XLogP3-AA = 1.7 |
| Quantified Difference | ΔLogP ≈ 0.28 (lower lipophilicity for target acid) |
| Conditions | Computational prediction; target as free acid vs. comparator as methyl ester; values from independent computational platforms |
Why This Matters
A 0.3 logP difference alters chromatographic separation conditions and predicts differential cellular uptake, requiring distinct analytical methods and biological interpretations.
- [1] PubChem. Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester (CID 11159608). Computed XLogP3-AA value. View Source
